molecular formula C10H13NO B12289771 (S)-4-(Pyrrolidin-2-YL)phenol

(S)-4-(Pyrrolidin-2-YL)phenol

Katalognummer: B12289771
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: NIVJZQZGIBLJNB-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(Pyrrolidin-2-YL)phenol is a chiral compound that features a pyrrolidine ring attached to a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Pyrrolidin-2-YL)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the use of chiral auxiliaries to ensure the desired stereochemistry. For example, the N-propionylated pyrrolidine derivative can be synthesized and used in stereoselective aldol reactions with benzaldehyde . The reaction conditions often involve the use of specific solvents, chelating agents, and temperature control to achieve high selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(Pyrrolidin-2-YL)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrrolidine ring can be reduced to form different derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Wissenschaftliche Forschungsanwendungen

(S)-4-(Pyrrolidin-2-YL)phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (S)-4-(Pyrrolidin-2-YL)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with enzymes and receptors, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (S)-4-(Pyrrolidin-2-YL)phenol include:

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring and a phenol group, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and as a potential therapeutic agent .

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

4-[(2S)-pyrrolidin-2-yl]phenol

InChI

InChI=1S/C10H13NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2/t10-/m0/s1

InChI-Schlüssel

NIVJZQZGIBLJNB-JTQLQIEISA-N

Isomerische SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)O

Kanonische SMILES

C1CC(NC1)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.